molecular formula C7H14O4 B12565415 Pentanoic acid, bis(hydroxymethyl)- CAS No. 181894-69-9

Pentanoic acid, bis(hydroxymethyl)-

Cat. No.: B12565415
CAS No.: 181894-69-9
M. Wt: 162.18 g/mol
InChI Key: UHAMPPWFPNXLIU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, bis(hydroxymethyl)- typically involves the reaction of pentanoic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes further hydroxymethylation to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl groups.

Industrial Production Methods

In industrial settings, the production of pentanoic acid, bis(hydroxymethyl)- can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, bis(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acid groups.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2,2-bis(carboxymethyl)pentanoic acid.

    Reduction: The major products are 2,2-bis(hydroxymethyl)pentanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Pentanoic acid, bis(hydroxymethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of resins, coatings, and adhesives due to its ability to form stable polymers.

Mechanism of Action

The mechanism of action of pentanoic acid, bis(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(hydroxymethyl)propanoic acid: Similar in structure but with a shorter carbon chain.

    2,2-bis(hydroxymethyl)butanoic acid: Similar in structure but with a different carbon chain length.

Uniqueness

Pentanoic acid, bis(hydroxymethyl)- is unique due to its specific carbon chain length and the presence of two hydroxymethyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

181894-69-9

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)pentanoic acid

InChI

InChI=1S/C7H14O4/c1-2-3-7(4-8,5-9)6(10)11/h8-9H,2-5H2,1H3,(H,10,11)

InChI Key

UHAMPPWFPNXLIU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)(CO)C(=O)O

Origin of Product

United States

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